molecular formula C19H19ClN2O6S B4831083 methyl 3-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-4-chlorobenzoate

methyl 3-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-4-chlorobenzoate

Cat. No.: B4831083
M. Wt: 438.9 g/mol
InChI Key: OWPWRZPWJMBYDS-UHFFFAOYSA-N
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Description

Methyl 3-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-4-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate core substituted with a chlorinated aromatic ring and an amide linkage to a sulfonylated aniline derivative. The presence of multiple functional groups, including ester, amide, and sulfonyl groups, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-4-chlorobenzoate typically involves a multi-step process:

    Formation of the Aniline Derivative: The starting material, 3-acetylaniline, undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as pyridine to form 3-acetyl-N-methylsulfonylaniline.

    Acylation: The sulfonylated aniline is then acylated with chloroacetyl chloride to introduce the acetyl group, forming 2-(3-acetyl-N-methylsulfonylanilino)acetyl chloride.

    Coupling with Benzoate: The acylated intermediate is coupled with methyl 4-aminobenzoate under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 3-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and acetyl groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-4-methylbenzoate: Similar structure but with a methyl group instead of chlorine.

    Methyl 3-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-4-nitrobenzoate: Similar structure but with a nitro group instead of chlorine.

Uniqueness

Methyl 3-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-4-chlorobenzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The combination of ester, amide, and sulfonyl groups also provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

methyl 3-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O6S/c1-12(23)13-5-4-6-15(9-13)22(29(3,26)27)11-18(24)21-17-10-14(19(25)28-2)7-8-16(17)20/h4-10H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPWRZPWJMBYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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